6-Benzyl-7-hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
(6-Benzyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with benzyl, dimethyl, and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Benzyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of benzyl, dimethyl, and phenyl groups through various substitution reactions. The final step involves the addition of the hydrazine moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. This ensures high yield and purity while minimizing the production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-Benzyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the hydrazine moiety or other functional groups.
Substitution: The benzyl, dimethyl, and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
(6-Benzyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (6-Benzyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents, such as:
- (6-Benzyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-amine
- (6-Benzyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-methanol
Uniqueness
The uniqueness of (6-Benzyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N5 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine |
InChI |
InChI=1S/C21H21N5/c1-14-18(13-16-9-5-3-6-10-16)20(24-22)26-21(23-14)19(15(2)25-26)17-11-7-4-8-12-17/h3-12,24H,13,22H2,1-2H3 |
InChI Key |
YRQQPYMTCIXQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NN)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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